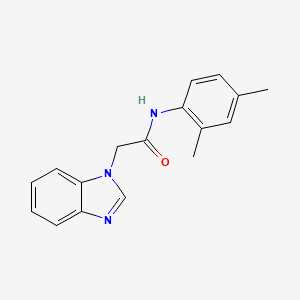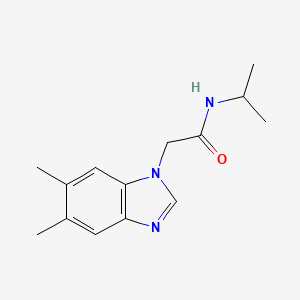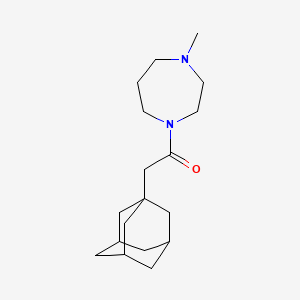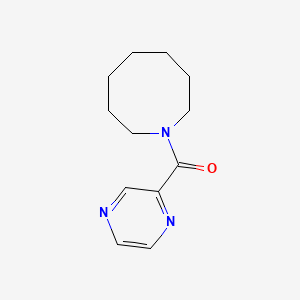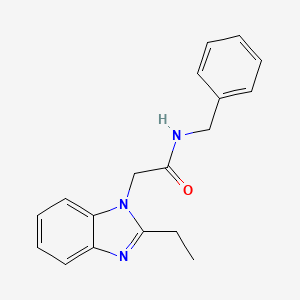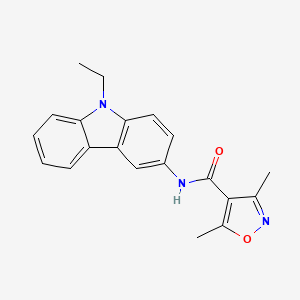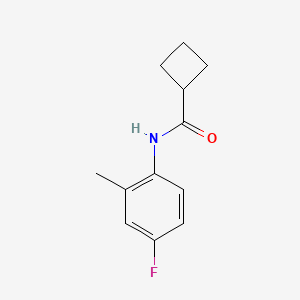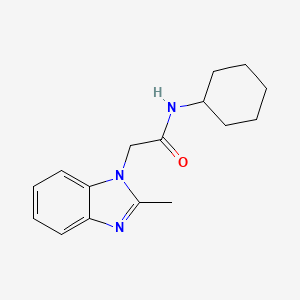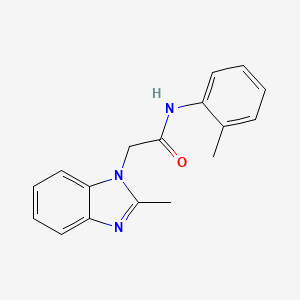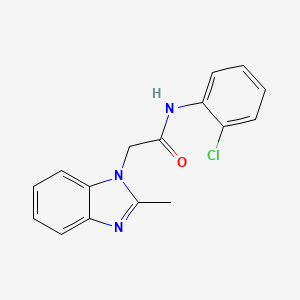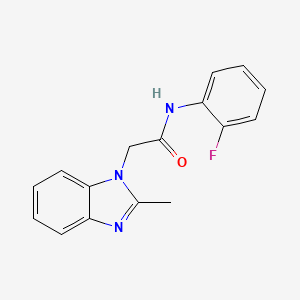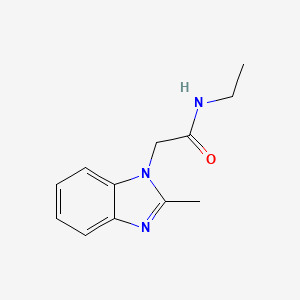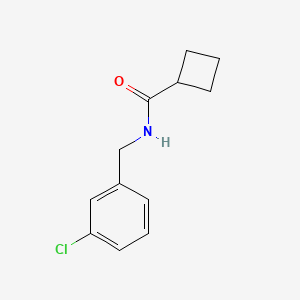
N-(3-Chlorobenzyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorobenzyl)cyclobutanecarboxamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) proteins. Bcl-2 proteins are involved in the regulation of cell death and survival, and aberrant expression of these proteins is often observed in cancer cells. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.
Wirkmechanismus
The mechanism of action of N-(3-Chlorobenzyl)cyclobutanecarboxamide involves binding to the hydrophobic groove of Bcl-2 proteins, thereby disrupting their interactions with pro-apoptotic proteins and promoting apoptosis in cancer cells. This compound has been shown to have high selectivity for Bcl-2 proteins over other members of the Bcl-2 family, such as Bcl-xL and Mcl-1.
Biochemical and Physiological Effects:
In addition to its pro-apoptotic effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can induce autophagy in cancer cells, which may contribute to its anti-cancer activity. This compound has also been reported to have immunomodulatory effects, such as enhancing the activity of T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Chlorobenzyl)cyclobutanecarboxamide has several advantages for lab experiments, including its high selectivity for Bcl-2 proteins, its potent pro-apoptotic activity, and its ability to induce autophagy and modulate immune responses. However, this compound also has some limitations, such as its potential toxicity to normal cells and its limited efficacy in some types of cancer.
Zukünftige Richtungen
Despite the promising results of N-(3-Chlorobenzyl)cyclobutanecarboxamide in preclinical and clinical studies, there are still several areas for future research. Some possible future directions include:
1. Developing combination therapies that enhance the efficacy of this compound and overcome resistance mechanisms in cancer cells.
2. Investigating the potential of this compound for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Improving the pharmacokinetic properties of this compound, such as its bioavailability and half-life, to optimize its therapeutic potential.
4. Developing novel Bcl-2 inhibitors with improved selectivity and efficacy, based on the structure-activity relationships of this compound and related compounds.
In conclusion, this compound is a small molecule inhibitor that selectively targets Bcl-2 proteins and induces apoptosis in cancer cells. This compound has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer. Further research is needed to optimize the therapeutic potential of this compound and develop novel Bcl-2 inhibitors for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-(3-Chlorobenzyl)cyclobutanecarboxamide involves several steps, including the preparation of intermediate compounds and the final coupling of the chlorobenzyl and cyclobutanecarboxamide moieties. The synthesis method has been described in detail in several research articles, and modifications to the method have also been reported to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorobenzyl)cyclobutanecarboxamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. In vitro studies have shown that this compound selectively targets Bcl-2 proteins and induces apoptosis in cancer cells with high Bcl-2 expression. In vivo studies have also demonstrated the efficacy of this compound in animal models of cancer, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-1-3-9(7-11)8-14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCBIDOWQINQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

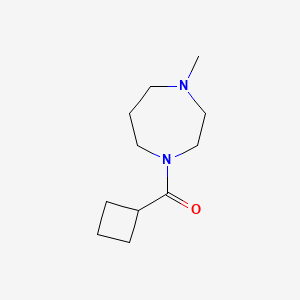
![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)
